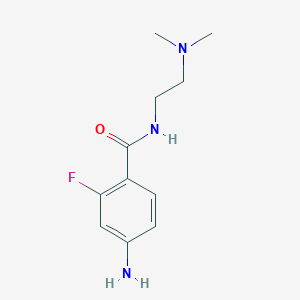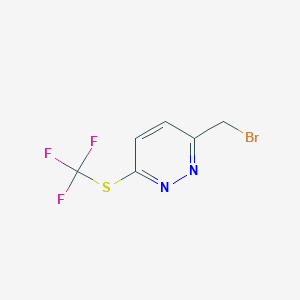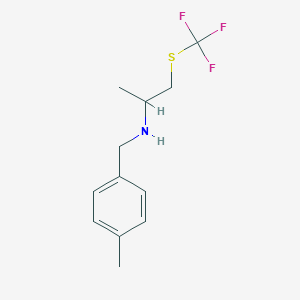
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group and an amine group attached to a trifluoromethylsulfanyl ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methylbenzyl chloride with 1-methyl-2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or amine positions.
科学的研究の応用
(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with a similar benzyl structure but different functional groups.
4-Methylbenzyl chloride: A precursor in the synthesis of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine.
4-Methylbenzyl cyanide: Another benzyl derivative with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various research applications.
特性
分子式 |
C12H16F3NS |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9-3-5-11(6-4-9)7-16-10(2)8-17-12(13,14)15/h3-6,10,16H,7-8H2,1-2H3 |
InChIキー |
AOIUJDARFUQKRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(C)CSC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
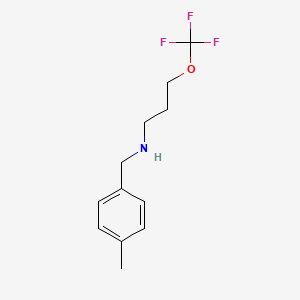
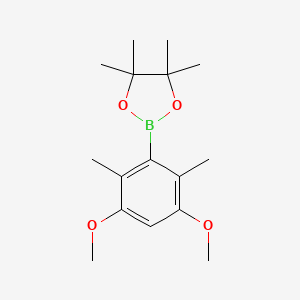
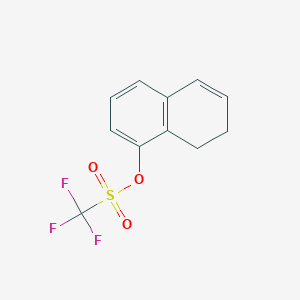
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
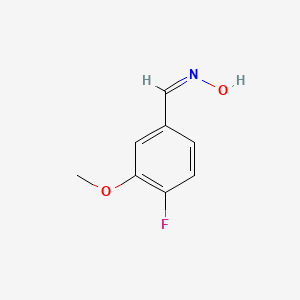
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)


![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

